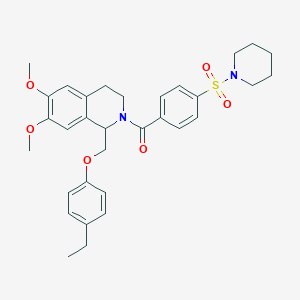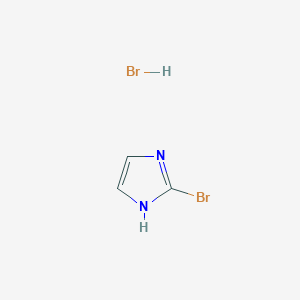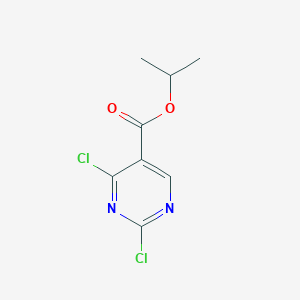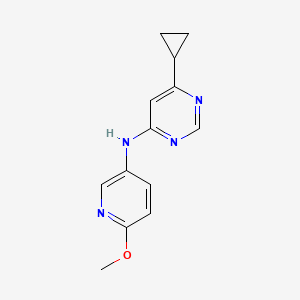
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, etc.) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthetic Pathways and Crystal Structure : Studies have shown the synthesis of similar thiadiazole derivatives, highlighting their structural features through spectroscopic methods and X-ray crystallography. These compounds are structurally characterized to understand their chemical behavior and potential applications in material science and pharmaceutical chemistry. For example, compounds with chlorophenyl and fluorobenzyl groups have been synthesized and analyzed for their crystal structures, offering insights into their molecular arrangements and interactions (Banu et al., 2014).
Antiviral and Antibacterial Applications
Antiviral Activity : Certain thiadiazole sulfonamides, similar in structural motif to the compound , have shown antiviral properties. These compounds have been synthesized and tested for their effectiveness against specific viruses, such as the tobacco mosaic virus, indicating potential applications in developing antiviral therapies (Chen et al., 2010).
Antibacterial Agents : Novel fluorine-containing thiadiazolotriazinones have been explored for their antibacterial properties. The presence of fluorine and other pharmacophores within these structures has led to the development of compounds with promising antibacterial activity, suggesting their utility in combating bacterial infections (Holla et al., 2003).
Material Science and Corrosion Inhibition
- Electrochemical Properties and Corrosion Inhibition : Thiadiazole derivatives have been investigated as corrosion inhibitors for metals in acidic environments. Their molecular structures and electronic properties, such as dipole moments and frontier molecular orbitals, have been correlated with their inhibition efficiencies, demonstrating their potential in protecting metals from corrosion (Bentiss et al., 2007).
Molecular Electronics and Photovoltaics
- Organic Photovoltaic Applications : Research into donor-acceptor polymers incorporating thiadiazole units has shown their strong absorption and promising electronic properties for organic photovoltaic applications. These studies suggest the role of thiadiazole derivatives in enhancing the performance of solar cells by modifying their optical and electronic characteristics (Xu et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds with indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as mandipropamid, inhibit spore germination with preventative action . This suggests that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide might interact with its targets in a similar manner, leading to changes in the biological processes of the organisms it affects.
Biochemical Pathways
For instance, the indole-3-pyruvic acid (IPA) pathway, a main auxin biosynthesis pathway in plants, is regulated at multiple levels, including transcriptional and post-transcriptional regulation, protein modification, and feedback regulation .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight, density, and logp value, can influence its pharmacokinetic behavior .
Result of Action
Similar compounds have shown significant antibacterial and antioxidant activities . This suggests that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide might have similar effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-12-7-2-1-6-11(12)14-19-20-15(22-14)18-13(21)9-4-3-5-10(17)8-9/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYXTELMOMQGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2749013.png)

![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride](/img/structure/B2749016.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)

![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2749020.png)

![N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide](/img/structure/B2749024.png)



![N-[(2-chlorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2749030.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2749032.png)